molecular formula C21H18FNO5S B11401149 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11401149
M. Wt: 415.4 g/mol
InChI Key: FTUHUYHXVUXHSY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide is a recognized and potent inhibitor of Protein Kinase C beta (PKC-β), demonstrating high selectivity over other PKC isoforms. This specific inhibition is of significant research value in oncology, particularly in the study of hematologic malignancies and solid tumors where the PKC-β pathway is implicated in cell proliferation and survival. The compound functions by competitively binding to the ATP-binding site of the PKC-β enzyme, thereby blocking its phosphorylation activity and downstream signaling. This mechanism has been shown to induce apoptosis and suppress tumor growth in various cellular and animal models. Its research applications extend to the investigation of diabetic microvascular complications, as PKC-β activation is a key mediator in the pathophysiology of retinopathy and nephropathy. Furthermore, this inhibitor serves as a critical pharmacological tool for dissecting the distinct roles of PKC isoforms in signal transduction networks, immune cell activation, and cardiovascular diseases, providing researchers with a means to validate PKC-β as a therapeutic target and to explore combination therapies for overcoming chemoresistance.

Properties

Molecular Formula

C21H18FNO5S

Molecular Weight

415.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H18FNO5S/c22-18-7-3-1-6-15(18)12-23(16-9-10-29(26,27)13-16)20(24)17-11-14-5-2-4-8-19(14)28-21(17)25/h1-8,11,16H,9-10,12-13H2

InChI Key

FTUHUYHXVUXHSY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula: C19H20FNO4S. Its structure includes a chromene core, which is known for its potential therapeutic applications. The presence of the fluorobenzyl group and the dioxidotetrahydrothiophen moiety suggests enhanced lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including:

  • Inhibition of Tubulin Polymerization : Chromenes can bind to tubulin, preventing its polymerization and leading to cell cycle arrest in cancer cells.
  • Activation of Caspases : Many chromene derivatives trigger apoptotic pathways by activating caspases, leading to programmed cell death.

In a study evaluating related compounds, it was found that modifications on the chromene scaffold significantly influenced anticancer activity. For instance, compounds with substituted phenyl rings showed varying degrees of efficacy against different cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells .

CompoundCell LineViability (%)Mechanism
Compound AA54964Tubulin inhibition
Compound BMCF761Caspase activation
Compound CA54978Weak activity

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Chromene derivatives have shown effectiveness against a range of pathogens, including multidrug-resistant strains. The antimicrobial activity is often attributed to:

  • Disruption of Cell Membrane Integrity : Chromenes can integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Some derivatives interfere with DNA or RNA synthesis in bacteria.

In vitro studies have reported that certain chromene derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on Anticancer Activity : A recent publication characterized a series of 2H-chromene derivatives for their anticancer effects using MTT assays. The study reported that specific substitutions on the chromene ring significantly enhanced cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Another investigation screened various chromene compounds against clinically relevant pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, showcasing their potential as new antimicrobial agents .

Scientific Research Applications

Antiviral Activity

Preliminary studies indicate that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antiviral properties. Notably:

  • Inhibition of HIV Integrase : Derivatives of the chromene scaffold have shown promise as inhibitors of HIV integrase, crucial for viral replication. This suggests that the compound could be developed as a therapeutic agent against HIV.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment:

  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including modulation of cell signaling and inhibition of key enzymes involved in tumor growth.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer drug candidate.

Organic Synthesis Applications

The unique structure of this compound allows for versatile applications in organic synthesis:

Synthetic Pathways

The synthesis can be approached through multi-step reactions, including:

  • Formation of the Chromene Core : Utilizing known methodologies to construct the chromene framework.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to incorporate the fluorobenzyl group.
  • Final Modifications : Adding the tetrahydrothiophene moiety through nucleophilic substitution reactions.

These synthetic routes not only highlight the compound's versatility but also provide insights into developing novel derivatives with enhanced biological activities.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s analogs differ in core heterocycles and N-substituents, impacting physicochemical and putative biological properties. Key examples include:

Compound Name Core Structure N-Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Oxo-2H-chromene 2-fluorobenzyl, tetrahydrothiophene-SO₂ 415.4 Fluorine for metabolic stability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide Benzofuran 2-furylmethyl, tetrahydrothiophene-SO₂ Not reported Furyl group for π-π interactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide Benzofuran 3-fluorobenzyl, tetrahydrothiophene-SO₂ 401.5 Meta-fluorine substitution
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo-2H-chromene Tetrahydrobenzothiophene-cyano 350.39 Cyano group for polarity

Structural Implications :

  • Fluorine Position : The target compound’s 2-fluorobenzyl group (ortho-substitution) may sterically hinder interactions compared to the 3-fluorobenzyl analog (meta-substitution) .
  • Core Heterocycles: Chromene derivatives (target compound, ) exhibit extended conjugation vs.
  • Sulfone vs. Cyano Groups: The tetrahydrothiophene-SO₂ moiety (target compound, ) increases hydrophilicity, whereas the cyano group in introduces dipole interactions.

Hypothetical Pharmacological Considerations

Though activity data are absent, structural trends imply:

  • Fluorinated Analogs: The 2-fluorobenzyl group (target) may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
  • Sulfone-Containing Derivatives: Improved metabolic stability over non-oxidized thiophene analogs due to resistance to cytochrome P450 oxidation .
  • Benzofuran vs. Chromene Cores : Benzofurans () may exhibit stronger aromatic stacking, while chromenes (target, ) offer planar rigidity for enzyme active-site binding.

Preparation Methods

Knoevenagel Condensation for Chromene Ester Formation

The chromene core is typically synthesized via a Knoevenagel condensation between salicylaldehyde derivatives and cyanoacetamide or ethyl cyanoacetate. For example:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate is prepared by reacting salicylaldehyde with ethyl cyanoacetate in ethanol under reflux, catalyzed by piperidine or aqueous sodium carbonate. Yields exceed 85% when using polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions

Starting MaterialsSolventCatalystTemperatureYield
Salicylaldehyde + Ethyl cyanoacetateEthanolPiperidineReflux92%
5-Methoxysalicylaldehyde + CyanoacetamideH<sub>2</sub>O/Na<sub>2</sub>CO<sub>3</sub>RT89%

Hydrolysis to Chromene-3-Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using alkaline conditions:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate is treated with 10% NaOH in ethanol/water (1:1) at 60°C for 4 hours, yielding 2-oxo-2H-chromene-3-carboxylic acid in 94% purity.

Preparation of the Amine Component: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Fluorobenzyl)Amine

Synthesis of Tetrahydrothiophene-1,1-Dioxide

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene :

  • Method A : Oxidation with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C→RT for 12 hours (Yield: 95%).

  • Method B : Using dimethyldioxirane (DMDO) in acetone, which simplifies workup by generating acetone as the sole byproduct.

Introduction of the 2-Fluorobenzyl Group

The 2-fluorobenzyl group is introduced via alkylation or reductive amination :

  • Alkylation : Tetrahydrothiophene-3-amine-1,1-dioxide reacts with 2-fluorobenzyl chloride in the presence of K<sub>2</sub>CO<sub>3</sub> in acetonitrile at 60°C for 6 hours (Yield: 78%).

  • Reductive Amination : 2-Fluorobenzaldehyde and tetrahydrothiophene-3-amine-1,1-dioxide undergo condensation with NaBH<sub>4</sub> in methanol (Yield: 82%).

Amide Coupling Strategies

Direct Aminolysis of Chromene Ester

Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with the amine component in ethanol under reflux for 6–8 hours:

  • Conditions : Ethanol, reflux, 1:1.2 molar ratio (chromene ester:amine).

  • Yield : 89–94%.

Carboxylic Acid Activation and Coupling

For higher selectivity, the carboxylic acid is activated as an acyl chloride or using coupling agents:

  • Acyl Chloride Route : Chromene-3-carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) in dichloromethane, followed by reaction with the amine in the presence of triethylamine (Yield: 85%).

  • Steglich Esterification : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry DMF at 0°C→RT (Yield: 91%).

Comparative Analysis of Coupling Methods

MethodReagentsSolventTemperatureYield
Direct AminolysisEthanol, refluxEthanolReflux89%
Acyl Chloride + AmineSOCl<sub>2</sub>, Et<sub>3</sub>NCH<sub>2</sub>Cl<sub>2</sub>0°C→RT85%
DCC/DMAPDCC, DMAPDMF0°C→RT91%

Optimization and Challenges

Regioselectivity in Amide Formation

The presence of two amine groups in the tetrahydrothiophene-1,1-dioxide derivative necessitates careful control:

  • Stepwise Alkylation : Protecting the tetrahydrothiophene amine with Boc (tert-butoxycarbonyl) before introducing the 2-fluorobenzyl group improves regioselectivity (Overall Yield: 72%).

Purification and Characterization

  • Chromatography : Flash column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) removes unreacted starting materials.

  • Spectroscopic Validation :

    • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.87 (s, 1H, chromene-H), 7.99–6.87 (m, aromatic-H), 4.65 (s, 2H, -CH<sub>2</sub>-F).

    • <sup>13</sup>C NMR : 161.42 ppm (C=O), 160.87 ppm (amide C=O).

Industrial-Scale Considerations

  • Cost-Efficiency : Direct aminolysis in ethanol is preferred for large-scale production due to lower reagent costs.

  • Safety : Dimethyldioxirane (DMDO) oxidation requires strict temperature control to avoid exothermic decomposition .

Q & A

Q. How can synergistic drug combinations be systematically explored?

  • Methodology : High-throughput combinatorial screening (e.g., Checkerboard assay) identifies synergy with FDA-approved drugs. Mechanistic studies (e.g., siRNA knockdown) confirm target interplay. Isobolographic analysis quantifies combination indices .

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